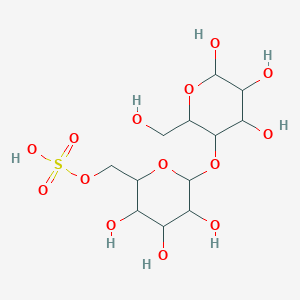![molecular formula C14H7F4N B12072183 [1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)- CAS No. 1261602-04-3](/img/structure/B12072183.png)
[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 3-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 3’-position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl core, followed by the introduction of the carbonitrile, fluorine, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- suitable for various applications.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.
科学研究应用
Chemistry
In chemistry, [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- is investigated for its potential therapeutic properties. Researchers explore its effects on various biological pathways and its potential as a treatment for certain diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-3-carbonitrile: Lacks the fluorine and trifluoromethyl groups, resulting in different chemical properties.
[1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-: Contains a fluorine atom but lacks the trifluoromethyl group.
[1,1’-Biphenyl]-3-carbonitrile, 3’-(trifluoromethyl)-: Contains a trifluoromethyl group but lacks the fluorine atom.
Uniqueness
The presence of both fluorine and trifluoromethyl groups in [1,1’-Biphenyl]-3-carbonitrile, 6-fluoro-3’-(trifluoromethyl)- imparts unique chemical properties, such as increased stability and reactivity. These features make it distinct from similar compounds and valuable for specific applications in research and industry.
属性
CAS 编号 |
1261602-04-3 |
|---|---|
分子式 |
C14H7F4N |
分子量 |
265.20 g/mol |
IUPAC 名称 |
4-fluoro-3-[3-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H7F4N/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)14(16,17)18/h1-7H |
InChI 键 |
FGEHXCVWBNAUTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)


![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)
![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)


![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)
![(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)

